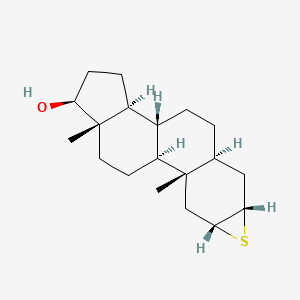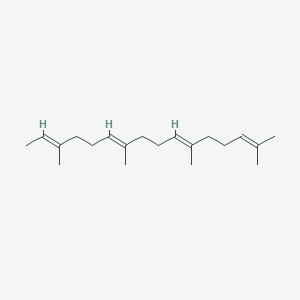
2,2',3,4',6-ペンタクロロビフェニル
概要
説明
2,2',3,4',6-Pentachlorobiphenyl is a specific type of polychlorinated biphenyl (PCB), a class of chlorinated organic chemicals. PCBs have been extensively studied due to their environmental persistence and potential health impacts.
Synthesis Analysis
- The synthesis of various chlorinated biphenyls, including 2,2',3,4',6-pentachlorobiphenyl, involves steps such as acetylation, chlorination, and deacetylation of aniline derivatives, followed by coupling with benzene or chlorobenzene (Bergman & Wachtmeister, 1977).
Molecular Structure Analysis
- The molecular structure of 2,2',3,4',6-pentachlorobiphenyl is characterized by its specific arrangement of chlorine atoms, which can influence its physical and chemical behavior. The structure is typically analyzed using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) (Dhakal, Parkin, & Lehmler, 2019).
Chemical Reactions and Properties
- PCBs like 2,2',3,4',6-pentachlorobiphenyl can undergo various chemical reactions, including photodechlorination and metabolic transformations. These reactions can affect their environmental fate and biological impacts (Nishiwaki, Shinoda, Anda, & Hida, 1982).
科学的研究の応用
発生神経毒性研究
PCB-95は、特に発達中の脳に影響を与える発生神経毒性物質として特定されています。 ゼブラフィッシュ幼虫をモデル生物として用いた研究では、PCB-95への暴露が脳サイズの用量依存的な減少と脳細胞死の増加につながることが示されています {svg_1}。これは、環境汚染物質が早期の脳発達に与える影響を理解し、そのような化合物への暴露に関連するリスクを評価するために重要です。
エナンチオ選択的毒性分析
キラル分子の異なるエナンチオマーは異なる生物学的効果を持つ可能性があるため、エナンチオ選択的毒性の研究は不可欠です。PCB-95はキラル化合物であるため、これらの違いを調べる機会を提供します。 PCB-95のエナンチオ選択的毒性効果に関する調査はまだ初期段階ですが、キラル環境汚染物質の作用メカニズムを解明する可能性を秘めています {svg_2}.
抗酸化反応経路の探求
PCB-95への暴露は、ゼブラフィッシュ胚における抗酸化遺伝子のアップレギュレーションに関連付けられています。 これは、PCB-95が酸化ストレスに寄与し、Cu / Zn-SOD、Mn-SOD、およびGPxなどの抗酸化タンパク質の発現を増加させることを示唆しています {svg_3}。この分野の研究は、環境ストレス要因に対する細胞応答と神経保護における抗酸化経路の役割に関する洞察を提供できます。
環境濃縮とリスク評価
PCB-95の環境濃縮、特にそのエナンチオ選択的濃縮を理解することは、この汚染物質がもたらす生態学的および健康上のリスクを評価するために不可欠です。 研究は、さまざまな生態系におけるPCB-95の分布、残留性、および生物蓄積に焦点を当てることができ、これはその影響を軽減するための戦略を策定するために不可欠です {svg_4}.
代謝経路の解明
ヒトおよびラットCYP2Bサブファミリーによる水酸化を含むPCB-95の代謝経路に関する研究は、さまざまな種がどのようにこの化合物を代謝するかを明らかにすることができます。 そのような研究は、種特異的な反応とPCB-95の潜在的な毒性効果を理解するために重要です {svg_5}.
生物系におけるアトロプ選択的挙動
PCB-95のアトロプ選択的挙動は、特定のアトロプ異性体の選択的な形成または変換を指し、各エナンチオマーの生物学的関連性を理解するために研究することができます。 この研究は、立体化学の分野と、毒性学および薬理学への影響に貢献することができます {svg_6}.
作用機序
Target of Action
2,2’,3,4’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
It is known that the compound can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 .
Pharmacokinetics
It is known that pcbs are highly lipophilic compounds, thus can cross the blood–brain barrier and enter the brain . Cytochrome P450 enzymes are known to metabolize chiral PCBs to hydroxylated metabolites .
Result of Action
The molecular and cellular effects of 2,2’,3,4’,6-Pentachlorobiphenyl’s action are complex and can vary depending on the specific context. It is known that the compound can cause neurotoxicity . The compound’s interaction with the aryl hydrocarbon receptor can disrupt normal cellular function and lead to harmful health effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4’,6-Pentachlorobiphenyl. For example, PCBs are known to persist in the environment where they bioaccumulate and biomagnify in aquatic and terrestrial food chains . This persistence and bioaccumulation can enhance the compound’s exposure and potential toxicity .
Safety and Hazards
2,2’,3,4’,6-Pentachlorobiphenyl is a persistent organic pollutant, which means it’s resistant to environmental degradation and can accumulate in the environment and in organisms . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
将来の方向性
Research on 2,2’,3,4’,6-Pentachlorobiphenyl and other PCBs is ongoing. One study investigated the oxidative stress process and bioaccumulation of 2,2’,3,4’,6-Pentachlorobiphenyl in zebrafish, which could help elucidate the environmental risk of this compound . Another study looked at the enantioselective toxic effects of 2,2’,3,4’,6-Pentachlorobiphenyl on developing brains in zebrafish larvae .
特性
IUPAC Name |
1,2,4-trichloro-3-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-7(10(16)5-6)11-8(14)3-4-9(15)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKIGWXPPVZSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073608 | |
| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68194-05-8 | |
| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,4',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIU6O9X06D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the chirality of PCB 91 important in the context of its metabolism and toxicity?
A: PCB 91 is a chiral molecule, meaning it exists as two non-superimposable mirror images called atropisomers. These atropisomers, while chemically similar, can exhibit different biological activities. Research has shown that human cytochrome P450 enzymes, primarily CYP2A6 and CYP2B6, metabolize the atropisomers of PCB 91 at different rates, leading to an enrichment of specific atropisomers of its hydroxylated metabolites (OH-PCBs). [, ] This atropselective metabolism is important because the OH-PCB metabolites are also potentially toxic, and their enantiomeric ratios in the body may influence their overall toxicity. [, ]
Q2: What is a 1,2-shift product and why is its formation during PCB 91 metabolism significant?
A: A 1,2-shift product, in the context of PCB metabolism, refers to the formation of an OH-PCB where the hydroxyl group is located on a carbon adjacent to the original position of a chlorine atom. This is unexpected because typical PCB metabolism favors direct hydroxylation of the aromatic ring. In the case of PCB 91, the 1,2-shift product, 2,2',4,4',6-pentachlorobiphenyl-3-ol (3-100), was identified as the major metabolite in human liver microsomes. [] This unusual metabolic route highlights the complexity of PCB biotransformation and the need for further research to fully understand the toxicological implications of these metabolites.
Q3: How does the metabolism of PCB 91 differ between humans and other species, such as mice and rats?
A: Studies using liver microsomes and tissue slices have revealed significant species-specific differences in the metabolism of PCB 91. For example, while 2,2',3,4',6-pentachlorobiphenyl-5-ol (5-91) is the major metabolite in mice, human liver microsomes primarily produce 3-100 (the 1,2-shift product). [, ] Furthermore, the atropisomeric enrichment of OH-PCBs also varies significantly between species. This highlights the importance of using appropriate animal models when investigating PCB toxicity and extrapolating findings to humans. []
Q4: Beyond hepatic metabolism, has the fate of PCB 91 and its metabolites been studied in other biological systems?
A: While most research focuses on mammalian systems, a study investigating poplar plants demonstrated that these plants can absorb, translocate, and biotransform chiral OH-PCBs, including 5-hydroxy-2,2′,3,4′,6-pentachlorobiphenyl (5-OH-PCB91). [] Interestingly, the study revealed enantioselective biotransformation of 5-OH-PCB95 (a similar metabolite) in poplar, but not 5-OH-PCB91, suggesting complex and congener-specific interactions within plant systems. []
Q5: What transgenic mouse models have been used to study the metabolism of PCB 91 and what are their advantages?
A: Researchers have employed transgenic mouse models with liver-specific deletions of specific genes involved in PCB metabolism. For instance, mice with a liver-specific deletion of the cytochrome P450 reductase (cpr) gene (KO mice) exhibit impaired PCB metabolism. [] These KO mice accumulate significantly higher levels of PCB 91 compared to wild-type mice due to their compromised metabolic capacity. [] Additionally, Cyp2a(4/5)bgs-null and Cyp2f2-null mice have been used to pinpoint the specific roles of CYP2A(4/5)BGS and CYP2F2 enzymes in the atropselective metabolism of PCB 91 and other chiral PCBs. [] These models offer valuable insights into the contribution of specific enzymes to the overall metabolic profile and toxicity of PCBs.
Q6: What are PCB methyl sulfones (MeSO2-PCBs) and how are they relevant to PCB 91 research?
A: MeSO2-PCBs are lipophilic metabolites of PCBs that exhibit unique tissue retention properties. While not directly derived from PCB 91, research on related congeners like PCB 91, PCB 132, and PCB 149, demonstrates the enantioselective formation of MeSO2-PCBs. [] This suggests that the chirality of the parent PCB can influence the enantiomeric composition of these persistent metabolites, potentially impacting their long-term toxicity and accumulation in tissues.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



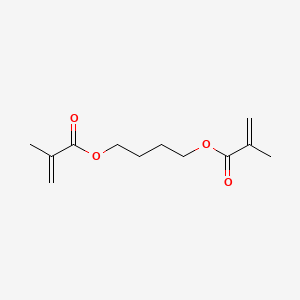


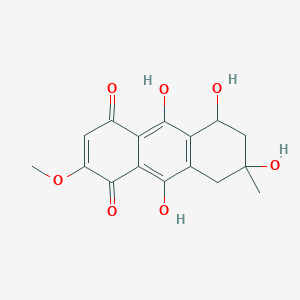
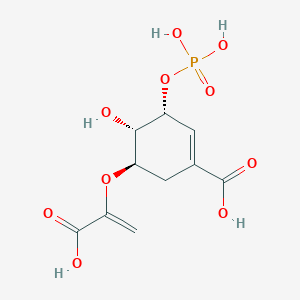
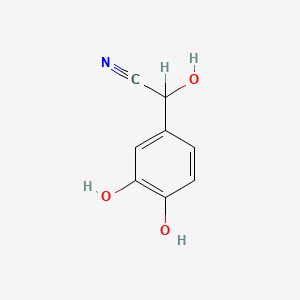
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1193936.png)
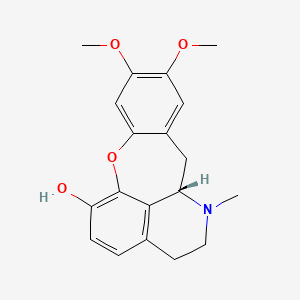



![2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid](/img/structure/B1193942.png)
